

Vincosamide versus other indole alkaloids anti cancer activity

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Compound Focus: Vincosamide

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Anti-Cancer Indole Alkaloids at a Glance

Alkaloid	Source	Key Mechanisms of Action	Experimental Efficacy (In Vitro/In Vivo)	Cancer Models Tested	Development Status
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| **Vincosamide** [1] | *Psychotria leiocarpa* (Rubiaceae) | Induces apoptosis (caspase-3 activation) Inhibits PI3K/AKT/mTOR pathway Suppresses metastasis (Src, Ras, MMP9, CXCR4) Reduces cancer stem cell markers (CD133, CD44) | **In Vitro:** IC₅₀ ~10-80 µg/mL; inhibited proliferation, migration, invasion in HCC cells [1] **In Vivo:** 10 mg/kg/day suppressed HCC tumor growth in mice [1] | Hepatocellular Carcinoma (HCC) [1] | Preclinical | | **Strictosamide** [2] | *Uncaria scandens* (Rubiaceae) | Suppresses cancer cell motility and invasion Inhibits Epithelial-Mesenchymal Transition (EMT) Targets integrin α4-mediated signaling | **In Vitro:** Suppressed invasion and migration of lung (H1975), gastric (AGS), and colorectal (CaCo2) cancer cells [2] | Lung, Gastric, Colorectal Cancer [2] | Preclinical | | **Mitraphylline** [2] | *Uncaria scandens* (Rubiaceae) | Suppresses cancer cell motility and invasion Inhibits Epithelial-Mesenchymal Transition (EMT) Targets integrin α4-mediated signaling | **In Vitro:** Suppressed invasion and migration of lung (H1975), gastric (AGS), and colorectal (CaCo2) cancer cells [2] | Lung, Gastric, Colorectal Cancer [2] | Preclinical | | **Vinblastine / Vincristine** [3] | *Catharanthus roseus* (Apocynaceae) | Microtubule polymerization inhibitors Arrest cell cycle at metaphase | **Clinical Use:** Used for Hodgkin's disease,

lymphosarcoma, neuroblastoma, breast carcinoma [3] | Various (Clinical Use) [3] | Approved Drugs | | **Indoximod (D-1MT)** [4] [5] | Synthetic | Immunometabolic adjuvant; inhibits IDO/TDO pathway Reverses T-cell suppression in tumor microenvironment Enhances efficacy of chemo/radio/immunotherapy | **Clinical Trials:** Well-tolerated; showed efficacy in empowering chemotherapy and immune checkpoint therapy in advanced cancer patients [4] | Various Solid Tumors (Clinical Trials) [4] | Clinical Trials |

Detailed Experimental Data & Protocols

For researchers, the specific experimental conditions and methodological details from key studies are outlined below.

Vincosamide (from *Psychotria leiocarpa*)

The following data is sourced from a 2022 study on Hepatocellular Carcinoma (HCC) [1].

- **In Vitro Cytotoxicity & Proliferation:**
 - **Cell Lines:** Human HCC lines (HLE, Bel 7402, PLC/PRF/5) and normal liver cell line (L-02).
 - **Protocols:**
 - **MTT Assay:** Cells treated with 5-80 µg/mL **vincosamide** for 48 hours.
 - **CCK-8 Assay:** Cells treated with 10 µg/mL and 80 µg/mL **vincosamide** for 24, 48, and 72 hours.
 - **Key Findings:** **Vincosamide** inhibited HCC cell proliferation in a dose-dependent manner, with low cytotoxicity on normal L-02 cells [1].
- **Apoptosis Assay:**
 - **Protocol:** Flow cytometric analysis after treatment with 10 µg/mL and 80 µg/mL **vincosamide** for 48 hours.
 - **Key Findings:** **Vincosamide** promoted apoptosis in HCC cells [1].
- **Migration & Invasion Assays:**
 - **Protocols:** Scratch repair (wound healing) and Transwell assays after treatment with 80 µg/mL **vincosamide**.
 - **Key Findings:** **Vincosamide** significantly suppressed the migration and invasion of HCC cells [1].
- **In Vivo Efficacy:**
 - **Model:** Mouse tumor model.
 - **Protocol:** Administered 10 mg/kg/day **vincosamide** for 3 days.
 - **Key Finding:** Significant inhibition of HCC cell growth was observed [1].

- **Western Blot Analysis:**

- **Key Findings:** Treatment promoted PTEN expression, inhibited phosphorylation of AKT and mTOR, and suppressed expression of Src, Ras, MMP9, EpCAM, CXCR4, Oct4, CD133, and CD44 [1].

Strictosamide & Mitraphylline (from *Uncaria scandens*)

This data comes from a 2025 study focusing on cancer cell motility [2].

- **Isolation & Identification:**

- **Source:** Aerial parts of *Uncaria scandens*.
- **Protocol:** Extract was fractionated via acid-base treatment and chromatographic techniques. Structures were elucidated using NMR spectroscopy and LC-MS/MS analysis [2].

- **Cell Motility & Invasion:**

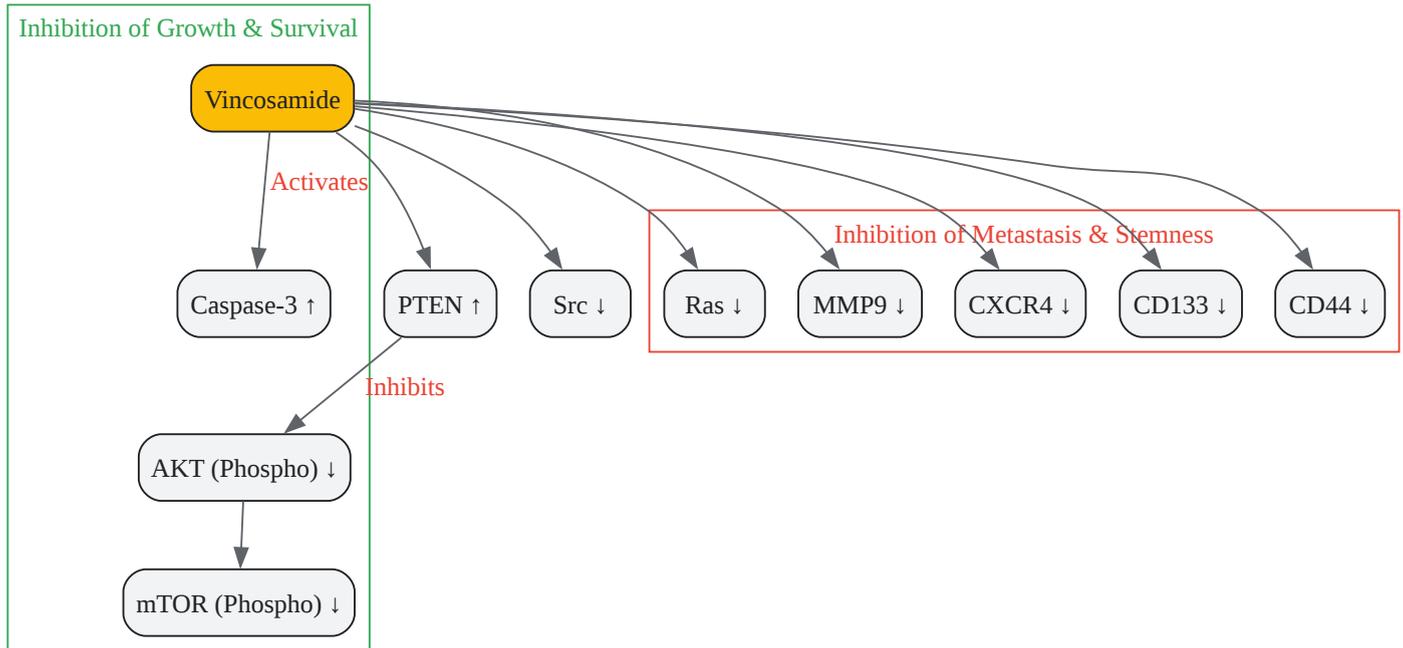
- **Cell Lines:** Human lung (H1975), gastric (AGS), and colorectal (CaCo2) cancer cells.
- **Protocols:** Invasion and migration assays were performed.
- **Key Findings:** Both compounds suppressed cancer cell invasion and migration [2].

- **Mechanism (EMT Inhibition):**

- **Protocol:** mRNA expression analysis of EMT markers and RT-PCR gene array.
- **Key Findings:** Suppressed the EMT signaling pathway, potentially through inhibition of integrin α 4-mediated signaling [2].

Mechanisms of Action: Signaling Pathways

The anti-cancer mechanisms of these alkaloids, particularly **vincosamide**, involve complex signaling pathways as illustrated below.



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Diagram Title: **Vincosamide** Signaling Pathways in HCC

For **Strictosamide** and **Mitraphylline**, the primary mechanism involves a different pathway centered on inhibiting integrin $\alpha 4$ signaling, which subsequently suppresses the Epithelial-Mesenchymal Transition (EMT), a key driver of cancer metastasis [2].

Conclusion and Research Implications

In summary, the current research landscape reveals a clear distinction between different indole alkaloids:

- **Vincristine and Vinblastine** are well-established chemotherapeutic agents targeting microtubules [3].

- **Vincosamide** is a promising **preclinical** candidate, particularly for HCC, with multi-targeted action against proliferation, metastasis, and stemness [1].
- **Strictosamide and Mitraphylline** are also in **preclinical** stages, showing a novel mechanism to inhibit metastasis by targeting EMT via integrin signaling [2].
- **Indoximod** represents a different approach as an **immunometabolic adjuvant** in **clinical trials**, aiming to boost the immune system's ability to fight cancer [4] [5].

For researchers, **vincosamide's** multi-faceted mechanism and efficacy in vivo make it a compelling candidate for further investigation. A key next step would be to elucidate its precise molecular target and evaluate its efficacy in other cancer types.

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